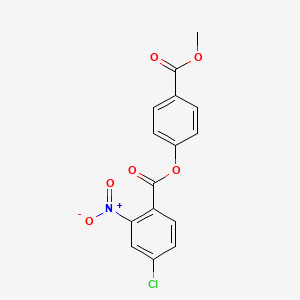![molecular formula C18H15NO2S B5791079 2-(2-phenylethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5791079.png)
2-(2-phenylethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-phenylethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide, commonly known as PEDOT, is a conductive polymer that has gained significant attention in the field of material science due to its unique properties. PEDOT is a conjugated polymer that exhibits high conductivity, stability, and flexibility, making it an ideal candidate for various applications such as organic solar cells, sensors, and electronic devices.
Wirkmechanismus
PEDOT exhibits unique electronic and optical properties due to its conjugated structure. The polymer chain consists of alternating single and double bonds, which allow for the delocalization of electrons along the chain. This delocalization of electrons leads to the formation of a conducting polymer that exhibits high conductivity.
Biochemical and Physiological Effects:
PEDOT has been shown to be biocompatible and non-toxic, making it an ideal candidate for biomedical applications. In addition, the high conductivity of PEDOT makes it an ideal material for neural electrodes, as it allows for efficient communication between the electrode and the surrounding tissue.
Vorteile Und Einschränkungen Für Laborexperimente
PEDOT exhibits several advantages for lab experiments, including its high conductivity, stability, and flexibility. However, the synthesis of PEDOT can be challenging, and the resulting polymer can be difficult to purify, leading to impurities that can affect its properties.
Zukünftige Richtungen
There are several future directions for the study of PEDOT, including the development of new synthesis methods, the exploration of new applications, and the optimization of existing applications. One potential area of research is the development of PEDOT-based materials for energy storage, such as supercapacitors. Another potential area of research is the optimization of PEDOT-based neural electrodes for improved biocompatibility and stability.
In conclusion, PEDOT is a conductive polymer that exhibits unique properties, making it an ideal candidate for various applications. The synthesis of PEDOT can be challenging, but the resulting polymer exhibits high conductivity, stability, and flexibility. PEDOT has been extensively studied for its potential applications in various fields, including energy conversion, sensing, and biomedical applications. There are several future directions for the study of PEDOT, including the development of new synthesis methods and the exploration of new applications.
Synthesemethoden
PEDOT can be synthesized through various methods, including chemical oxidation, electrochemical polymerization, and vapor-phase polymerization. Among these methods, chemical oxidation is the most commonly used method for synthesizing PEDOT. In this method, PEDOT is synthesized by oxidizing the monomer, 2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol, using an oxidizing agent such as iron (III) chloride. The resulting polymer is then washed with solvents such as methanol and water to remove any impurities.
Wissenschaftliche Forschungsanwendungen
PEDOT has been extensively studied for its potential applications in various fields, including energy conversion, sensing, and biomedical applications. In the field of energy conversion, PEDOT has been used as a hole transport layer in organic solar cells, leading to improved efficiency and stability of the devices. PEDOT has also been used as a sensing material for various analytes, including glucose, dopamine, and hydrogen peroxide, due to its high sensitivity and selectivity. In the field of biomedical applications, PEDOT has been used as a coating material for neural electrodes, leading to improved biocompatibility and stability of the electrodes.
Eigenschaften
IUPAC Name |
3-(2-phenylethyl)-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S/c20-22(21)17-11-5-9-15-8-4-10-16(18(15)17)19(22)13-12-14-6-2-1-3-7-14/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGZROVSDQMHHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC4=C3C(=CC=C4)S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-morpholinyl)-N-[2,3,5-trifluoro-6-(4-morpholinyl)-4-pyridinyl]acetamide](/img/structure/B5791005.png)
![2-[(ethoxyimino)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B5791007.png)

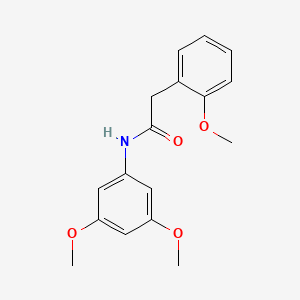
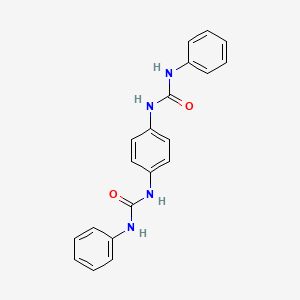

![3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide](/img/structure/B5791046.png)
![N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide](/img/structure/B5791048.png)
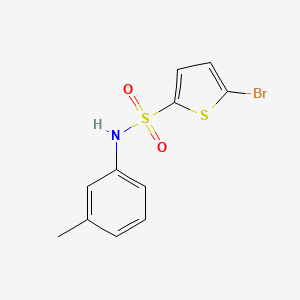
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-naphthamide](/img/structure/B5791064.png)
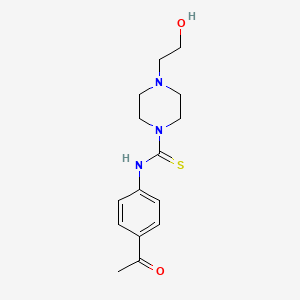

![2-[(4-chlorophenyl)thio]-7-methoxy-3-quinolinecarbaldehyde](/img/structure/B5791098.png)
